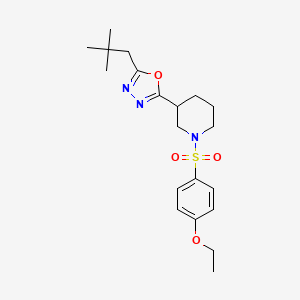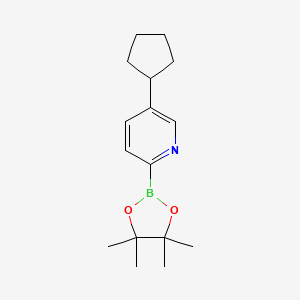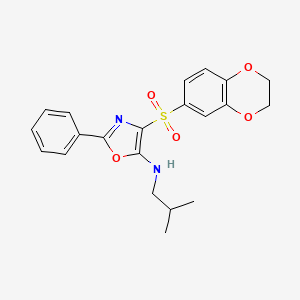
2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-3-yl)-5-neopentyl-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-3-yl)-5-neopentyl-1,3,4-oxadiazole is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of pharmacological activities and are often used in the development of pharmaceuticals
Méthodes De Préparation
The synthesis of 2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-3-yl)-5-neopentyl-1,3,4-oxadiazole involves multiple steps, starting with the preparation of the piperidine ring. The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst can be used to afford a series of enantiomerically enriched piperidines . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained in good yields. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-3-yl)-5-neopentyl-1,3,4-oxadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified piperidine derivatives with altered functional groups .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor. In medicine, piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects . Industrially, this compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-3-yl)-5-neopentyl-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Compared to other piperidine derivatives, 2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-3-yl)-5-neopentyl-1,3,4-oxadiazole is unique due to its specific structural features, such as the ethoxyphenyl and neopentyl groups. Similar compounds include other piperidine derivatives like 2,5-disubstituted piperidines and 2,6-disubstituted piperidines, which also exhibit a range of pharmacological activities
Propriétés
Numéro CAS |
1170972-56-1 |
|---|---|
Formule moléculaire |
C20H29N3O4S |
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
2-(2,2-dimethylpropyl)-5-[1-(4-ethoxyphenyl)sulfonylpiperidin-3-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C20H29N3O4S/c1-5-26-16-8-10-17(11-9-16)28(24,25)23-12-6-7-15(14-23)19-22-21-18(27-19)13-20(2,3)4/h8-11,15H,5-7,12-14H2,1-4H3 |
Clé InChI |
NVZYHMJVGCWXFI-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxolan-2-yl]oxyoxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B14125523.png)




![7-Azaspiro[3.5]nonane-2,7-dicarboxylic acid, 7-(phenylmethyl) ester](/img/structure/B14125547.png)
![Cyclodecyloxy-[di(cyclodecyl)-lambda4-sulfanylidene]methanethiolate](/img/structure/B14125556.png)
![3-[(2-chlorophenyl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14125562.png)
![methyl (1R,2R,3S,3aR,8bS)-6-[[(2S,3R,6R)-6-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate](/img/structure/B14125568.png)


